p-tert-Butylphenyl chloroformate
Overview
Description
P-tert-Butylphenyl chloroformate is a chemical compound with the molecular formula C11H13ClO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of p-tert-Butylphenyl chloroformate consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The average mass of the molecule is 212.673 Da .Chemical Reactions Analysis
Chloroformates, including p-tert-Butylphenyl chloroformate, are known to react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . In addition, a study has shown that chloroformates can be used in the synthesis of N-substituted ureas and isocyanates .Physical And Chemical Properties Analysis
P-tert-Butylphenyl chloroformate has a molecular weight of 212.67 . It has a boiling point of 252.2ºC at 760 mmHg and a density of 1.127g/cm3 .Scientific Research Applications
Specific Scientific Field
This research is in the field of Medicinal Chemistry and Organic Chemistry .
Summary of the Application
The b,b,b -trichloro- tert. -butyl (Tcb) esters were evaluated for the protection of carboxyl functionality .
Methods of Application
Tcb esters can be prepared from the halide of the corresponding carboxylic acid and b,b,b -trichloro- tert. -butanol in the presence of anhydrous zinc chloride . They are stable in acidic and basic medium and can be cleaved under mild conditions .
Results or Outcomes
The Tcb group can be efficiently used for the protection of carboxyl functionality .
2. Solvolysis of p -methoxyphenyl chloroformate
Specific Scientific Field
This research is in the field of Physical Chemistry, Theoretical and Computational Chemistry .
Summary of the Application
The specific rates of solvolysis of p -methoxyphenyl chloroformate were studied .
Methods of Application
The Grunwald-Winstein equation was used for the correlation of specific rates of solvolysis .
Results or Outcomes
The solvolytic behavior of p -methoxyphenyl chloroformate parallels that of phenyl chloroformate .
3. Introduction of the Cbz (carboxybenzyl) protecting group
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
Benzyl chloroformate is used to introduce the Cbz (carboxybenzyl) protecting group .
Methods of Application
The Cbz protecting group can be introduced to an amino acid or peptide by reacting it with benzyl chloroformate .
Results or Outcomes
The Cbz protecting group can be selectively removed under mild conditions without affecting other functional groups .
4. Derivatization agents in chromatography
Specific Scientific Field
This application is in the field of Analytical Chemistry .
Summary of the Application
Chloroformates are popular in the field of chromatography as derivatization agents .
Methods of Application
They convert polar compounds into less polar more volatile derivatives . This transformation enables the analysis of a large array of metabolites (amino acids, amines, carboxylic acids, phenols) by gas chromatography/mass spectrometry .
Results or Outcomes
The use of chloroformates as derivatization agents improves the sensitivity and selectivity of the chromatographic analysis .
5. Ethylhexyl Chloroformate
Specific Scientific Field
This application is in the field of Chemical Intermediates .
Summary of the Application
Ethylhexyl Chloroformate is a colorless to yellowish liquid with a pungent odor .
Methods of Application
It hydrolyzes in the presence of water .
Results or Outcomes
The specific outcomes of this application are not mentioned .
6. tert-Butylcyclohexylchlorformiate
Specific Scientific Field
This application is in the field of Chemical Intermediates .
Summary of the Application
4-tert.-Butylcyclohexyl chloroformate (ptBCF) is a colorless to yellow liquid with a pungent odor .
Methods of Application
The specific methods of application are not mentioned .
Results or Outcomes
The specific outcomes of this application are not mentioned .
properties
IUPAC Name |
(4-tert-butylphenyl) carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,3)8-4-6-9(7-5-8)14-10(12)13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHHLZDMODPXGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067747 | |
Record name | Carbonochloridic acid, 4-(1,1-dimethylethyl)phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-tert-Butylphenyl chloroformate | |
CAS RN |
33129-84-9 | |
Record name | 4-(1,1-Dimethylethyl)phenyl carbonochloridate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33129-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butylphenyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033129849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonochloridic acid, 4-(1,1-dimethylethyl)phenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonochloridic acid, 4-(1,1-dimethylethyl)phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-tert-butylphenyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.701 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-TERT-BUTYLPHENYL CHLOROFORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/254E010EX1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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